Product packaging for 4-(2-Aminoethylamino)-indazole(Cat. No.:)

4-(2-Aminoethylamino)-indazole

Cat. No.: B8529821
M. Wt: 176.22 g/mol
InChI Key: NAWXCGJTPRXUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethylamino)-indazole is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. Indazole derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The indazole scaffold is a key building block in various therapeutic areas, and molecules containing this core have been investigated for applications including cardiovascular diseases and antihypertensive activity . The specific 4-(2-aminoethylamino) substitution pattern on the indazole ring may offer unique physicochemical properties and serve as a versatile intermediate for further chemical synthesis. This makes it a valuable compound for researchers exploring new chemical entities and structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4 B8529821 4-(2-Aminoethylamino)-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

N'-(1H-indazol-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H12N4/c10-4-5-11-8-2-1-3-9-7(8)6-12-13-9/h1-3,6,11H,4-5,10H2,(H,12,13)

InChI Key

NAWXCGJTPRXUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NCCN

Origin of Product

United States

Preclinical Pharmacological Activity Investigations of 4 2 Aminoethylamino Indazole and Analogs

Antineoplastic and Anticancer Research Initiatives

The indazole scaffold is a recognized pharmacophore in the design of kinase inhibitors, with several approved anticancer drugs featuring this core structure. rsc.org Research into indazole derivatives has explored their potential to target a wide array of protein kinases that are often dysregulated in cancer. rsc.org However, specific antineoplastic and anticancer research initiatives focusing on 4-(2-Aminoethylamino)-indazole are not prominently documented in the accessible literature.

Kinase inhibition is a critical strategy in modern oncology. The following sections address the specific kinase targets outlined for investigation in relation to this compound.

Inhibition of Kinase Targets

Tyrosine Threonine Kinase (TTK) Inhibition

There is no specific preclinical data available in the reviewed literature detailing the inhibitory activity of this compound against Tyrosine Threonine Kinase (TTK).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

While indazole-based compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR), no specific data on the FGFR inhibitory activity of this compound was found in the public domain.

Proviral Integration Site MuLV (Pim) Kinase Inhibition

Investigations into the inhibitory effects of this compound on Pim kinases have not been reported in the available scientific literature.

Aurora Kinases Inhibition

There is no publicly available preclinical data that characterizes the inhibitory potential of this compound against Aurora kinases.

Bcr-Abl Inhibition

The inhibitory activity of this compound against the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia, has not been described in the reviewed scientific literature.

Data Tables

Due to the absence of specific preclinical data for this compound and its analogs concerning the inhibition of TTK, FGFR, Pim kinases, Aurora kinases, and Bcr-Abl, data tables of inhibitory concentrations (e.g., IC50 values) cannot be generated.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when aberrantly activated, drives oncogenesis in various cancers, making it a critical target for therapeutic intervention. researchgate.net Indazole derivatives have been synthesized and evaluated as specific inhibitors of EGFR. researchgate.netresearchgate.net

Research into indazole-based compounds has identified molecules with potent inhibitory activity against EGFR. nih.gov For instance, a set of indazole-based derivatives was developed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation. researchgate.net In one study, a compound featuring a pyrazole (B372694) ring as the hinge-binding element and an indazole core demonstrated the ability to form hydrogen bonds within the EGFR active site. This compound exhibited a pan-inhibitor profile, effectively blocking single activated mutations as well as the T790M double mutant. researchgate.net Another derivative not only showed potent inhibitory activity (Ki = 9 nM) but also possessed high oral bioavailability (F=62%) and significant activity in a cell-based assay (H1975 pEGFR IC₅₀ = 0.37 µM). researchgate.net

Compound/AnalogTargetActivity MetricValue
Indazole Derivative 1EGFR (TMLR)Ki9 nM
Indazole Derivative 1EGFR (H1975 pEGFR)IC₅₀0.37 µM
Indazole Derivative 2EGFR (H1975 pEGFR)IC₅₀3 µM
Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com MAPK1, also known as ERK2, is a key component of this pathway, and its inhibition is a focal point of cancer drug development. mdpi.com

Recent in silico studies have identified novel indazole-sulfonamide compounds as promising inhibitors of MAPK1. mdpi.com Molecular docking analyses revealed that these derivatives exhibit strong binding affinity within the MAPK1 active site. mdpi.com One compound demonstrated a binding energy of -7.55 Kcal/mol, while a corresponding amine analog showed an even greater affinity with a binding energy of -8.34 Kcal/mol, suggesting a significant potential for MAPK1 inhibition. mdpi.com Furthermore, galloyl benzamide-based indazole derivatives have also been studied for their effects on MAPK signaling pathways. nih.gov The hematopoietic progenitor kinase 1 (HPK1), a member of the MAP4K family, has also been a target of indazole-based inhibitors, leading to the development of potent and selective compounds. nih.gov

Compound/AnalogTargetBinding Energy (Kcal/mol)
Indazole-Sulfonamide (Nitro)MAPK1-7.55
Indazole-Sulfonamide (Amine)MAPK1-8.34
Cyclin-Dependent Kinase 7 (CDK7) Kinase Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription. No specific studies detailing the inhibition of CDK7 by this compound or its direct analogs were identified in the reviewed literature. However, the broader class of CDK inhibitors includes compounds targeting CDK7, such as THZ1, which has been investigated in combination with other agents in preclinical models of triple-negative breast cancer. nih.gov The development of selective CDK7 inhibitors remains an active area of research, but direct links to the indazole scaffold are not prominently documented in the available sources.

Cyclin Dependent Kinase 1 (CDK1) Inhibition

Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase essential for the G2/M transition phase of the cell cycle. nih.gov Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies. While the indazole scaffold itself has been explored for CDK inhibition, more specific data is available for the closely related azaindole framework. nih.govresearchgate.net

Derivatives of 7-azaindole (B17877) have been developed as CDK1 inhibitors. unipa.it For example, variolin B, a 7-azaindole based alkaloid, was found to inhibit CDK1 in the micromolar concentration range. nih.gov Further chemical development led to the creation of meriolins, which strongly inhibit various protein kinases, including CDK1. nih.gov Another study focused on a library of azaindole derivatives, identifying a compound that targeted CDK1 with an IC₅₀ value in the nanomolar range and demonstrated high selectivity over other cyclin-dependent kinases like CDK2 and CDK9. nih.gov

Compound ClassTargetActivity MetricValue
Variolin BCDK1IC₅₀Micromolar range
Azaindole DerivativeCDK1IC₅₀240 nM

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcription factor that enables cellular adaptation to low oxygen (hypoxic) conditions, which are common in the tumor microenvironment. mdpi.commdpi.com HIF-1α, the oxygen-regulated subunit, controls the expression of genes involved in angiogenesis, metabolism, and cell survival. mdpi.comnih.gov

Preclinical investigations have shown that certain indazole derivatives can modulate pathways that influence HIF-1α expression. One study on a series of 3-amino-1H-indazole derivatives found that the lead compound, W24, reduced the mRNA expression levels of HIF-1α in HGC-27 gastric cancer cells. nih.gov This effect was part of a broader mechanism that also involved the inhibition of the PI3K/AKT/mTOR signaling pathway and a reduction in proteins associated with the epithelial-mesenchymal transition (EMT), ultimately leading to decreased cell migration and invasion. nih.gov Another compound, YC-1, which features an indazole core, is known to be a targeted HIF-1α inhibitor that can block the cellular hypoxia signaling pathway. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. nih.gov The inhibition of PARP is a key therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Niraparib (B1663559), an oral, potent, and highly selective PARP1 and PARP2 inhibitor, is a prominent example of an indazole-containing drug. nih.govnih.gov Preclinical studies demonstrated its excellent potency, with half-maximal inhibitory concentrations (IC₅₀) of 3.8 nM for PARP1 and 2.1 nM for PARP2. nih.gov In cell-based assays measuring the inhibition of poly(ADP-ribose) (PAR) chain formation after induced DNA damage, niraparib showed IC₅₀ values of approximately 4 nM. acs.org In xenograft models using BRCA1- and BRCA2-deficient cancer cells, orally administered niraparib led to significant and sustained tumor regression and growth inhibition. nih.govclinicaltrials.gov Pharmacokinetic studies have revealed that niraparib exhibits favorable properties, such as high cell membrane permeability and a large volume of distribution, which contribute to greater tumor exposure compared to other PARP inhibitors like olaparib (B1684210) in preclinical models. nih.govsemanticscholar.org

CompoundTargetActivity MetricValue
NiraparibPARP1IC₅₀3.8 nM
NiraparibPARP2IC₅₀2.1 nM
NiraparibIntracellular PARylationIC₅₀~4 nM

Targeting Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer agents. nih.gov Indazole derivatives have been designed as microtubule-targeting agents that bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule networks. nih.govnih.gov

Structure-activity relationship studies have indicated that a 3,4,5-trimethoxyphenyl moiety on the indazole scaffold, similar to that found in colchicine, is often crucial for potent activity. nih.gov Specific indazole derivatives, such as compounds designated 3c and 3f, have demonstrated noteworthy antiproliferative potency in the low nanomolar range against a panel of human tumor cell lines including HepG2, HCT116, and A549. nih.gov Mechanistic studies confirmed that these compounds inhibit tubulin polymerization, disrupt cellular microtubule networks, arrest cells in the G2/M phase of the cell cycle, and induce apoptosis. nih.gov In HCT116 xenograft mouse models, oral administration of compounds 3c and 3f suppressed tumor growth by 45.3% and 58.9%, respectively. nih.gov

Compound/AnalogActivityCell LinesIC₅₀ Range
Indazole derivatives 3c & 3fAntiproliferativeHepG2, HCT116, SW620, HT29, A549Low nanomolar
Indazole derivative 3fTubulin PolymerizationPotent Inhibition

An extensive search for preclinical pharmacological data on the chemical compound This compound has revealed a significant lack of specific research findings pertaining to the requested biological targets. While the indazole scaffold is a subject of broad interest in medicinal chemistry with numerous publications on its derivatives, specific investigations into the activity of this compound across the outlined pharmacological pathways appear to be limited or not publicly available. longdom.orgnih.govmdpi.comaustinpublishinggroup.comnih.govnih.gov

The conducted research did not yield specific data for this compound in the following areas:

Indoleamine-2,3-dioxygenase 1 (IDO1) Enzyme Inhibition: While studies on other 1H-indazole derivatives have shown inhibitory activity against IDO1, no specific data for this compound was found. mdpi.com

Carbonic Anhydrase (CA) Inhibition: The literature contains information on various heterocyclic compounds as carbonic anhydrase inhibitors, but specific inhibitory data for this compound is absent.

Wnt Signaling Pathway Modulation: General reviews and specific studies on Wnt signaling modulation by small molecules are available. However, none specifically identify or provide data on this compound as a modulator of this pathway. caribjscitech.com

Inhibition of Ras-related C3 Botulinum Toxin Substrate 1 (RAC1): Research on RAC1 inhibitors exists, but a direct link or activity data for this compound could not be located.

Glycolytic Inhibition in Preclinical Models: Information on glycolytic inhibition by various chemical entities is available, but studies specifically involving this compound were not found.

Inhibitory Kappa B Kinase Beta (IKKβ) Modulation: The anti-inflammatory potential of the indazole core has been noted in several studies, often linked to pathways involving NF-κB. innovatpublisher.comnih.govnih.gov However, specific data on the modulation of IKKβ by this compound was not identified in the search results.

Due to the absence of specific research findings for this compound related to the outlined preclinical activities, it is not possible to generate the requested article with detailed research findings and data tables. The available literature focuses on the broader class of indazole derivatives, and extrapolating this general information would not adhere to the strict requirement of focusing solely on the specified compound. nih.govrsc.orgnih.govbioworld.com

Anti-inflammatory Activity Investigations

Cyclooxygenase (COX) Inhibition

The anti-inflammatory potential of indazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. nih.govacademicjournals.org Research has shown that certain indazole compounds exhibit inhibitory effects on these enzymes. For instance, a study on the anti-inflammatory activity of indazole and its derivatives suggested that their mechanism of action may involve an interaction with cyclooxygenase-2 (COX-2). nih.gov This isoform is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate inflammatory responses. academicjournals.org

Investigations into a series of 2H-indazole derivatives were conducted to evaluate their anti-inflammatory potential both in silico and in vitro against human cyclooxygenase-2 (COX-2). nih.gov While specific inhibitory concentrations for this compound are not detailed, the broader class of indazole derivatives has demonstrated a capacity for COX-2 inhibition. nih.gov For example, a study on isoxazole (B147169) derivatives, which share a heterocyclic scaffold, identified compounds with potent and selective COX-2 inhibition, with IC50 values as low as 0.55 ± 0.03 µM. nih.gov This highlights the potential of heterocyclic compounds, including indazoles, as a basis for the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

Antimicrobial Efficacy Assessments

The indazole scaffold has been a subject of interest in the development of new antibacterial agents, with various derivatives showing promising activity against a range of bacterial pathogens. orientjchem.orgnih.govresearchgate.net A series of novel indazole derivatives were designed, synthesized, and evaluated for their antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. eurekaselect.com Certain substituted compounds from this series exhibited significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) value of 50µg/mL. eurekaselect.com It was noted that compounds with substitutions at the 5th and 6th positions of the indazole ring showed enhanced potential for antibacterial activity, possibly through better interaction with DNA gyrase B, a validated bacterial target. nih.goveurekaselect.com

In another study, N-methyl-3-aryl indazoles were synthesized and tested against four bacterial strains: Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.orgsemanticscholar.org Several of these compounds demonstrated moderate to good in vitro antimicrobial activities. orientjchem.orgsemanticscholar.org For example, some derivatives showed excellent activity against Bacillus megaterium and good activity against Escherichia coli, with zones of inhibition of 1.6 cm and 1.5 cm, respectively. orientjchem.org The presence of electron-donating groups on the phenyl ring attached to the indazole core appeared to be beneficial for the antimicrobial activity. semanticscholar.org

Indazole Derivative Bacterial Strain Activity
Substituted Indazoles (I5, I9, I13)B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhiMIC = 50 µg/mL eurekaselect.com
N-methyl-3-aryl indazole (5j)Bacillus megateriumZone of inhibition = 1.6 cm orientjchem.org
N-methyl-3-aryl indazole (5a)Bacillus megateriumZone of inhibition = 1.5 cm orientjchem.org
N-methyl-3-aryl indazole (5j)Escherichia coliZone of inhibition = 1.6 cm orientjchem.org
N-methyl-3-aryl indazole (5a)Escherichia coliZone of inhibition = 1.5 cm orientjchem.org

Indazole derivatives have also been investigated for their potential as antifungal agents. nih.govnih.gov A series of novel indazole-linked triazoles were synthesized and showed significant in vitro activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov One particular analog with a 5-bromo substitution on the indazole ring demonstrated notable efficacy. nih.gov Furthermore, this compound showed excellent in vivo efficacy against Candida albicans in a murine infection model, leading to significantly improved survival rates in infected mice. nih.gov

In a different study, N-methyl-3-aryl indazoles were screened for their antifungal activity against Candida albicans. orientjchem.org Several of the synthesized compounds were found to be moderately active, with zones of inhibition of up to 1.6 cm. orientjchem.org These findings suggest that the indazole scaffold is a promising starting point for the development of new antifungal drugs. orientjchem.orgnih.gov

Indazole Analog Fungal Strain Activity
5-bromo-indazole linked triazole (12j)Candida spp., Aspergillus spp.Significant in vitro activity nih.gov
N-methyl-3-aryl indazole (5b)Candida albicansZone of inhibition = 1.6 cm orientjchem.org
N-methyl-3-aryl indazole (5c)Candida albicansZone of inhibition = 1.5 cm orientjchem.org
N-methyl-3-aryl indazole (5d)Candida albicansZone of inhibition = 1.5 cm orientjchem.org

The therapeutic potential of indazole derivatives extends to the treatment of protozoal infections. nih.govnih.gov A set of 2H-indazole derivatives were synthesized and tested against several intestinal and vaginal protozoan pathogens, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov The biological evaluations revealed that these compounds possess potent antiprotozoal activity, in many cases surpassing the efficacy of the reference drug, metronidazole (B1676534). nih.gov For instance, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov

Further studies on 2-phenyl-2H-indazole derivatives confirmed their strong antiprotozoal activity. nih.gov The presence of electron-withdrawing groups on the 2-phenyl ring was found to favor the activity against the three tested protozoa. nih.gov Notably, some of the synthesized compounds, including those substituted with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl, exhibited IC50 values of less than 0.050 µM against E. histolytica. nih.gov These results underscore the promise of the 2-phenyl-2H-indazole framework for designing novel antiprotozoal agents. nih.govnih.gov

Indazole Derivative Protozoan Activity (IC50)
2,3-diphenyl-2H-indazole (18)Giardia intestinalis12.8 times more active than metronidazole nih.gov
2-phenyl-2H-indazole with methoxycarbonyl (4, 11, 18)Entamoeba histolytica< 0.050 µM nih.gov
2-phenyl-2H-indazole with 4-chlorophenyl (2)Entamoeba histolytica< 0.050 µM nih.gov
2-phenyl-2H-indazole with 2-(trifluoromethyl)phenyl (20)Entamoeba histolytica< 0.050 µM nih.gov

Antioxidant Capacity Evaluations

Indazole derivatives have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. nih.govnih.gov A study investigating synthetic tetrahydroindazoles assessed their antioxidant capacity using DPPH and ABTS radical scavenging assays. nih.gov The results showed that the DPPH scavenging activity of the compounds varied, with 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole displaying moderate activity. nih.gov In the ABTS assay, 3-methyl-4,5,6,7-tetrahydro-1H-indazole, 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, and 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole were among the most active compounds. nih.gov

Another study examined the antioxidant effects of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905). nih.gov These compounds demonstrated a concentration-dependent inhibition of lipid peroxidation and DPPH activity. nih.gov At a concentration of 200µg/ml, 5-aminoindazole and 6-nitroindazole showed a higher degree of inhibition of lipid peroxidation, with 81.25% and 78.75% inhibition, respectively. nih.gov In the DPPH assay, 6-nitroindazole exhibited a higher degree of inhibition (72.60%) at the same concentration compared to indazole and 5-aminoindazole. nih.gov These findings suggest that the indazole nucleus and its derivatives possess significant antioxidant potential. nih.govnih.gov

Indazole Derivative Antioxidant Assay Activity
2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f)DPPHModerate scavenging activity nih.gov
3-methyl-4,5,6,7-tetrahydro-1H-indazole (3a)ABTSHigh scavenging activity nih.gov
3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole (3b)ABTSHigh scavenging activity nih.gov
5-aminoindazoleLipid Peroxidation81.25% inhibition at 200µg/ml nih.gov
6-nitroindazoleLipid Peroxidation78.75% inhibition at 200µg/ml nih.gov
6-nitroindazoleDPPH72.60% inhibition at 200µg/ml nih.gov

Anti-HIV Potency Studies

The indazole scaffold has been identified as a promising framework in the discovery of novel anti-HIV agents. nih.govnih.gov A new oxazole (B20620) scaffold with an indazole moiety was discovered through cell-based screening and showed potential for HIV-1 inhibition. nih.gov Structure-activity relationship (SAR) studies on these analogs identified a potent inhibitor with an EC50 of 0.42µM and a therapeutic index (TI) of 50. nih.gov To address the poor aqueous solubility of these compounds, potential prodrugs of indazoles were developed, with an N-acyloxymethyl analogue showing increased solubility and susceptibility to enzymatic hydrolysis. nih.gov

While specific studies on this compound are not available, the broader class of indazole derivatives has been recognized for its potential anti-HIV activity. nih.govnih.gov The diverse biological activities of indazoles, including their antiviral properties, make them an important heterocyclic framework in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

Cardiovascular System Interventions

Indazole derivatives have been explored for their potential therapeutic applications in cardiovascular diseases, demonstrating a range of activities including antiarrhythmic and antiplatelet effects. nih.govnih.gov

Antiarrhythmic Effects

The indazole nucleus is a structural feature in various synthetic compounds that possess a wide range of pharmacological properties, including antiarrhythmic activity. nih.gov Research into the structure-activity relationship (SAR) of indazole derivatives has identified specific structural motifs associated with this effect.

One such class of compounds is the indazoloxypropanolamines. A series of these pindolol (B1678383) isosteres, particularly those with a methyl substitution on the N-1 position of the indazole ring, were found to exhibit significant antiarrhythmic activity. This biological effect was well-correlated with their binding affinity for β1-adrenergic receptors. In contrast, analogs featuring a phenyl group at the N-1 position of the indazole nucleus were generally less active as antiarrhythmic agents.

While the broader class of indazole derivatives has shown promise, specific preclinical data on the antiarrhythmic effects of this compound were not prominently available in the reviewed literature.

Antiplatelet Mechanisms

Several indazole analogs have been identified as potent antiplatelet agents, acting through various mechanisms to inhibit platelet aggregation. One of the most studied analogs is YC-1, which functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). nih.gov YC-1 and its related derivatives also act as inhibitors of phosphodiesterase 5 (PDE5).

Another key mechanism involves the antagonism of protease-activated receptors (PARs). Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified as the first non-peptide antagonist of PAR4. Subsequent research on YD-3 derivatives led to the identification of compounds with comparable or enhanced anti-PAR4 activity. For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate demonstrated potent inhibition of PAR4-mediated platelet aggregation. Other derivatives were found to possess dual inhibitory effects, targeting both PAR4 and thromboxane (B8750289) formation.

Compound/AnalogMechanism of ActionTarget
YC-1 and AnalogsActivator of sGC; Inhibitor of PDE5Soluble Guanylate Cyclase (sGC), Phosphodiesterase 5 (PDE5)
Compound 58 (YC-1 Analog)Selective InhibitorProtease-Activated Receptor 4 (PAR4)
YD-3 (Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate)Non-peptide AntagonistProtease-Activated Receptor 4 (PAR4)
Compound 33 (YD-3 Analog)Potent InhibitorProtease-Activated Receptor 4 (PAR4)
Compound 83 (YD-3 Analog)Dual InhibitorPAR4 and Thromboxane Formation

Neurobiological and Neuroprotective Effects

The indazole scaffold has been a foundation for developing agents that interact with various targets within the central nervous system, demonstrating potential for neurobiological and neuroprotective applications.

Nitric Oxide Synthase (NOS) Inhibition (Neuronal and Inducible)

Indazole and its derivatives are recognized as inhibitors of nitric oxide synthase (NOS), an enzyme with neuronal (nNOS) and inducible (iNOS) isoforms. The inhibitory activity is particularly pronounced in nitro-substituted indazoles. Studies have shown that compounds like 7-nitroindazole (B13768) are potent and selective inhibitors of the neuronal isoform of NOS. researchgate.net The substitution position on the indazole ring significantly influences the inhibitory potency.

Research comparing various nitroindazoles demonstrated that 7-nitroindazole is a more potent inhibitor of brain nNOS than 5-nitroindazole (B105863) and 6-nitroindazole. For the inducible isoform of NOS found in macrophages, the order of potency was 7-nitroindazole > 6-nitroindazole > 5-nitroindazole > indazole. These findings highlight that the indazole structure is a viable scaffold for developing isoform-selective NOS inhibitors.

CompoundTarget IsoformIC₅₀ (µM)
IndazoleiNOS470
5-NitroindazoleiNOS240
6-NitroindazoleiNOS56
7-NitroindazoleiNOS20
IndazolenNOS (Brain)2300
5-NitroindazolenNOS (Brain)1150
6-NitroindazolenNOS (Brain)40
7-NitroindazolenNOS (Brain)2.5

Dopamine (B1211576) D2 Receptor Antagonism

The indazole scaffold has been incorporated into the design of ligands targeting dopamine D2 receptors. Research has focused on creating multi-target ligands that also interact with serotonin (B10506) receptors, which may be beneficial for treating schizophrenia. nih.govresearchgate.net A series of compounds based on indazole and piperazine (B1678402) scaffolds were synthesized and evaluated for their affinity at D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Structure-activity relationship studies revealed that the introduction of a substituent at the ortho position of the phenyl ring attached to the piperazine moiety was the most favorable modification for D2 receptor binding. nih.gov While some indazole derivatives showed promising multi-target profiles, replacing the indole (B1671886) ring in established D2 receptor antagonists with other heteroaromatic systems, such as azaindole, has been shown to reduce D2 binding affinity and selectivity over the D3 receptor subtype. nih.govnih.gov

CompoundD₂ Receptor Affinity (Kᵢ, nM)5-HT₁ₐ Receptor Affinity (Kᵢ, nM)5-HT₂ₐ Receptor Affinity (Kᵢ, nM)
Compound 1 (unsubstituted phenylpiperazine)1409.812
Compound 10 (2-CH₃-phenylpiperazine)142111
Compound 11 (2-OCH₃-phenylpiperazine)271410

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform, has been identified as a key therapeutic target for mood disorders, and indazole-based compounds have emerged as potent inhibitors. nih.gov A series of novel GSK-3β inhibitors featuring an N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold were developed. researchgate.net

Through optimization of substitutions at the indazole 5-position and the piperidine-nitrogen, potent ATP-competitive GSK-3β inhibitors with good cellular activity were identified. For example, one selective indazole-based GSK-3 inhibitor demonstrated excellent efficacy in a mouse model of mania. nih.gov Further modification of this parent compound led to the development of an inhibitor with reduced off-target affinity and effectiveness as a mood stabilizer in an in vivo model. nih.gov The inhibitory activity of these compounds is typically measured by their ability to block GSK-3β in enzymatic assays.

Compound ScaffoldTargetInhibitory ActivityNotes
AFC03127 (5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide)GSK-3α/βIC₅₀ = 40 nM (GSK-3α), 18 nM (GSK-3β); Kᵢ = 15 nMATP-competitive inhibitor. researchgate.net
Compound 1 (Indazole-based)GSK-3β-Showed efficacy in a mouse model of mania. nih.gov
Compound 14 (Optimized from Compound 1)GSK-3β-Potent inhibitor with reduced hERG affinity, effective in a mood stabilizer model. nih.gov

Metabolic Disorder Management Research

Currently, there are no publicly available preclinical studies investigating the inhibitory activities of this compound against alpha-glucosidase and alpha-amylase enzymes.

Direct research on the modulatory effects of this compound on Peroxisome Proliferator-Activated Receptors (PPARs) has not been identified in the current body of scientific literature. However, studies on analogous indazole-containing compounds have demonstrated interaction with PPARγ.

One such analog, the indazole derivative MRL-871, has been identified as a partial agonist of PPARγ. Research indicates that MRL-871 interacts with the receptor through a unique binding mode. Specifically, it binds to a site located between helices 3, 5, 7, and 11 of PPARγ. This interaction is stabilized by a hydrogen bond formed between the carboxylic acid moiety of MRL-871 and the amino acid residue Ser370 on PPARγ. This binding mechanism is responsible for its partial agonistic activity. nih.gov

Table 1: Binding Characteristics of MRL-871 with PPARγ nih.gov

Compound Receptor Binding Site Key Interaction Effect

This interactive table summarizes the binding mode of the indazole analog MRL-871 with the PPARγ receptor.

No preclinical data is currently available regarding the modulatory activity of this compound or its close analogs on PPARα.

There are no published preclinical investigations into the Dipeptidyl Peptidase IV (DPP-IV) inhibitory activity of this compound or its closely related analogs at this time.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

While direct studies on this compound are not available, research into a series of indazole-3-carboxamide analogs has revealed potent inhibitory activity against Calcium-Release Activated Calcium (CRAC) channels. These channels are crucial for calcium influx in immune cells like mast cells, and their modulation can impact inflammatory responses. nih.gov

Structure-activity relationship (SAR) studies of these indazole derivatives have highlighted the critical role of the amide linker's regiochemistry at the 3-position of the indazole core for CRAC channel blockade. The studies demonstrated that indazole-3-carboxamides effectively inhibit calcium influx and stabilize mast cells, thereby preventing the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNFα). nih.gov

Notably, the compound designated as 12d in the study, an indazole-3-carboxamide, demonstrated sub-micromolar efficacy in inhibiting both calcium influx and mast cell degranulation. nih.gov In contrast, its reverse amide isomer was found to be inactive, underscoring the specific structural requirements for this biological activity. nih.gov The research on these analogs expands the structural diversity of known CRAC channel blockers and suggests that the indazole scaffold may be a promising starting point for the development of novel immune-modulating agents. nih.gov

Table 2: CRAC Channel Inhibitory Activity of Indazole-3-Carboxamide Analogs nih.gov

Compound Calcium Influx IC₅₀ (µM) TNFα Production IC₅₀ (µM)
12a 1.51 Sub-µM
12b Not specified Sub-µM
12d 0.67 0.28

| 12e | Not specified | Sub-µM |

This interactive table presents the inhibitory concentrations of selected indazole-3-carboxamide analogs on calcium influx and TNFα production.

Molecular Mechanisms of Action for 4 2 Aminoethylamino Indazole Derivatives

Characterization of Enzyme-Ligand Interactions

Research into the enzyme-ligand interactions of indazole derivatives has revealed their potential to act as inhibitors of various kinases, which are crucial enzymes in cellular signaling. The indazole core serves as a versatile scaffold for the design of these inhibitors.

For instance, a series of indazole amide derivatives have been identified as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). The discovery and optimization of these compounds were guided by structure-based drug design, highlighting the specific interactions between the indazole moiety and the kinase. Another study focused on the discovery of indazoles as inhibitors of Tpl2 kinase, identifying a hit compound with micromolar activity through high-throughput screening. Subsequent modifications at the C3 and C5 positions of the indazole ring led to compounds with improved potency.

Furthermore, some indazole derivatives have shown inhibitory activity against interleukin-2 (B1167480) inducible T cell kinase (ITK), a key enzyme in T-cell signaling. The design of these inhibitors targeted cysteine 442 in the ATP binding pocket, aiming for an irreversible mode of action.

Table 1: Examples of Enzyme Inhibition by Indazole Derivatives

Indazole Derivative ClassTarget EnzymeReported Activity
Indazole amidesERK1/2Potent inhibition of enzyme activity
Substituted indazolesTpl2 kinaseMicromolar to nanomolar inhibitory potency
6-PyrazolylindazolesITKPotent inhibition (Ki of 0.23 nM for a representative compound)

Elucidation of Receptor Binding Dynamics

The binding of indazole derivatives to various receptors has been a subject of investigation, revealing their potential to modulate receptor function. For example, certain indazole derivatives have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. In a study of 4-(2-aminoethyl)-1H-pyrazole and its derivatives, which shares a similar side chain to 4-(2-Aminoethylamino)-indazole, the N,N-di-(2-phenylethyl) and N-n-propyl-N-[2-(3-hydroxyphenyl)ethyl] derivatives showed significant affinity for the D2 dopamine receptor subtype. However, none of the synthesized compounds in that study displayed affinity for the D1 receptor.

Another class of indazole derivatives has been explored as preferential antagonists for the dopamine D3 receptor over the D2 receptor. For example, the compound S33138 demonstrated approximately 25-fold higher affinity for the human D3 receptor compared to the D2L and D2S receptor isoforms. This preferential binding is a key aspect of its pharmacological profile.

Table 2: Dopamine Receptor Binding Affinity of Selected Aminoalkyl Pyrazole (B372694) and Indazole Derivatives

CompoundReceptor SubtypeBinding Affinity (pKi)
4-(2-aminoethyl)-1H-pyrazole derivative (5i)D2Comparable to Quinpirole
4-(2-aminoethyl)-1H-pyrazole derivative (5j)D2Comparable to Quinpirole
S33138hD38.7
S33138hD2L7.1
S33138hD2S7.3

Modulation of Intracellular Signaling Cascades

The interaction of indazole derivatives with enzymes and receptors can lead to the modulation of various intracellular signaling cascades. The inhibition of kinases, as discussed in section 4.1, is a primary mechanism through which these compounds can influence downstream signaling pathways. For example, by inhibiting ERK1/2, indazole amides can block the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Similarly, the inhibition of Tpl2 kinase by certain indazoles can impact the activation of the MEK-ERK pathway, which is involved in inflammatory responses. The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is another important signaling cascade that can be modulated by indazole derivatives. Inhibition of JAK1, for instance, has been shown to be the primary driver of STAT3 phosphorylation and signaling.

The anti-inflammatory properties of some indazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade.

Table 3: Signaling Pathways Modulated by Indazole Derivatives

Signaling PathwayModulating ActionPotential Cellular Outcome
MAPK/ERK PathwayInhibitionReduced cell proliferation
Tpl2/MEK-ERK PathwayInhibitionAttenuation of inflammatory responses
JAK/STAT PathwayInhibitionModulation of immune responses

Influence on Cellular Homeostasis and Pathway Regulation

The modulation of signaling pathways by indazole derivatives can have a significant influence on cellular homeostasis, the state of steady internal, physical, and chemical conditions maintained by living systems. For instance, the anti-inflammatory effects of some indazoles, achieved through the inhibition of cyclooxygenase-2 and pro-inflammatory cytokines, contribute to the restoration of cellular homeostasis during an inflammatory response.

Table 4: Potential Effects of Indazole Derivatives on Cellular Homeostasis

Cellular ProcessPotential EffectUnderlying Mechanism
InflammationReductionInhibition of pro-inflammatory mediators
Cell Proliferation (Cancer)InhibitionModulation of kinase signaling pathways
Apoptosis (Cancer)InductionPromotion of programmed cell death
Immune ResponseModulationInhibition of key signaling kinases in immune cells

Structure Activity Relationship Sar Studies of 4 2 Aminoethylamino Indazole Analogs

Impact of Indazole Ring Substitution on Biological Activity

Substitutions on the bicyclic indazole ring system are a cornerstone for modulating the potency and selectivity of its derivatives. Research indicates that the position and nature of these substituents play a crucial role in the biological activity of the compounds. nih.gov

For instance, in the context of enzyme inhibition, structure-activity relationship analyses have shown that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold are pivotal for inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, for a series of 3-aminoindazole ureas designed as receptor tyrosine kinase (RTK) inhibitors, the substitution pattern was key to their target profile. acs.org While potent activity against the FLT3 kinase was observed with both aromatic and aliphatic ureas, optimal inhibition of the cKIT kinase was achieved specifically with an N,N'-diaryl urea moiety at the C4-position. acs.org

Further studies on 3-aminoindazole derivatives as BCR-ABL inhibitors highlight the sensitivity of the C4-position. The nature of substituents on an aryl ring attached to the C4-position was found to significantly influence the inhibitory potency against the imatinib-resistant T315I mutant. tandfonline.com In one study, replacing a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group on the C4-appendage led to a compound with potent, single-digit nanomolar IC50 values against BCR-ABLWT and the T315I mutant. tandfonline.comtandfonline.com

The following table summarizes the observed impact of substitutions at various positions on the indazole ring on biological activity against different targets.

PositionTargetObservation
C4, C6IDO1Substitutions are crucial for inhibitory activity. nih.gov
C4cKIT KinaseAn N,N'-diaryl urea moiety at this position is optimal for affinity. acs.org
C4FLT3 KinaseActivity is less sensitive to the nature of the urea terminal group compared to cKIT. acs.org
C4BCR-ABL T315IThe nature of the substituent greatly affects inhibitory potency. tandfonline.com

Role of the 2-Aminoethylamino Moiety in Ligand-Target Interactions

The 2-aminoethylamino moiety at the C4-position serves as a flexible linker with hydrogen bonding capabilities, crucial for anchoring the ligand within the target's binding site. This side chain provides several key features:

Hydrogen Bonding: The primary and secondary amines in the moiety can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues of the target protein. Co-crystal structures of similar ligands show that such side chains can form hydrogen bonds with the main chain carbonyls of protein backbones, effectively anchoring the molecule. dundee.ac.uk

Conformational Flexibility: The ethyl linker allows the terminal amino group and any further substituents to adopt an optimal orientation within the binding pocket, maximizing interactions and improving binding affinity.

Basicity and Ionic Interactions: The basic nature of the amino groups allows for potential ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target protein, contributing significantly to the binding energy.

In drug design, such linkers can be modified or replaced with bioisosteres—alternative groups with similar physicochemical properties—to fine-tune pharmacodynamic and pharmacokinetic profiles. nih.govdrugdesign.orgpatsnap.com The concept of bioisosterism allows for the modulation of properties like polarity, bioavailability, and metabolic stability while aiming to retain or improve biological activity. u-tokyo.ac.jpcambridgemedchemconsulting.com For example, in the development of certain kinase inhibitors, the variation of a linker group between a core structure and a lipophilic substituent was a key strategy to improve oral bioavailability. nih.gov

Influence of Substituents on Amide Linker Regiochemistry

While specific studies detailing the influence of indazole ring substituents on the regiochemistry of an amide linker attached to the C4-(2-aminoethylamino) side chain are not extensively documented, the importance of linker regiochemistry in indazole analogs is well-established. The precise orientation of an amide bond can determine whether a compound is active or inactive.

A compelling example is seen in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers. nih.gov SAR studies revealed that the specific regiochemistry of the 3-carboxamide linker was critical for the inhibition of calcium influx. nih.gov The active compound, an indazole-3-carboxamide, potently inhibited calcium influx and stabilized mast cells, whereas its reverse amide isomer was completely inactive. nih.gov This finding underscores the stringent structural requirement for the orientation of the amide's hydrogen bond donor (N-H) and acceptor (C=O) groups for effective target engagement. This principle highlights that even subtle changes in linker chemistry, such as reversing an amide bond, can lead to a total loss of biological activity, demonstrating the critical importance of regiochemistry in drug design.

Electronic and Steric Effects of Functional Groups on Efficacy

The efficacy of 4-(2-Aminoethylamino)-indazole analogs is profoundly influenced by the electronic and steric properties of their functional groups. These properties dictate the non-covalent interactions between the ligand and its target protein, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution across the indazole scaffold and its substituents. mdpi.commdpi.com This modulation affects the acidity or basicity of functional groups and the strength of hydrogen bonds. For instance, in one study on kinase inhibitors, computational analysis revealed that compounds with EWGs and EDGs exhibited opposite electrostatic and charge transfer energies with key hinge region residues of the target protein, explaining the observed differences in biological activity. mdpi.com In a separate series of compounds, the presence of electron-withdrawing halogen groups on an attached phenyl ring was shown to enhance anticonvulsant activity, indicating a clear electronic requirement for efficacy. researchgate.net

Steric Effects: The size and shape of substituents (steric bulk) are critical for ensuring a proper fit within the binding pocket of a biological target. Bulky groups may either create beneficial van der Waals interactions that increase binding affinity or cause steric clashes that prevent the ligand from adopting its optimal binding pose. The optimization of steric factors is a balance; for example, while a larger group might better fill a hydrophobic pocket, it could also disrupt a critical hydrogen bond network. Studies on the N-alkylation of the indazole ring itself have shown that steric repulsion from substituents can influence the regiochemical outcome of synthetic reactions, thereby dictating which final analog is produced. beilstein-journals.org

The interplay of these effects is summarized in the table below.

EffectPropertyInfluence on Biological Efficacy
Electronic Electron-donating groups (EDG)Can increase electron density on the aromatic system, potentially strengthening cation-π interactions or altering the pKa of nearby basic centers. mdpi.com
Electron-withdrawing groups (EWG)Can decrease electron density, forming stronger hydrogen bonds with electron-rich residues or participating in dipole-dipole interactions. mdpi.comresearchgate.net
Steric Bulky SubstituentsCan enhance binding through increased van der Waals contacts if they fit well within a hydrophobic pocket, but can also cause steric hindrance, reducing affinity.
Small SubstituentsMay be necessary to access narrow regions of a binding site or to avoid unfavorable steric clashes with protein residues.

Computational and in Silico Approaches in the Study of 4 2 Aminoethylamino Indazole

Molecular Docking Simulations for Target Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Studies on indazole derivatives have employed molecular docking to elucidate their binding mechanisms with various biological targets. For instance, docking simulations of potent indazole derivatives targeting the Hypoxia-inducible factor-1α (HIF-1α) protein, a key factor in tumor metastasis, have shown good binding efficiency and stability within the active site. nih.gov Similarly, in the pursuit of inhibitors for leukocyte-specific protein tyrosine kinase (Lck), a target for inflammatory disorders, molecular docking was used to determine the bioactive conformation of N-4-Pyrimidinyl-1H-indazol-4-amines at the ATP binding site of Lck. nih.gov

In the development of novel indazole derivatives as anticancer agents, docking studies have been performed against the crystal structure of Discoidin Domain Receptor 1 (DDR1), which has shown efficacy against renal cancer. nih.gov The binding energy values derived from these simulations are used to rank the potential efficacy of the synthesized compounds. nih.gov For antibacterial applications, novel designed indazole derivatives have been docked against the topoisomerase-II DNA gyrase enzyme to screen for potential antibacterial agents.

The following table summarizes representative findings from molecular docking studies on various indazole derivatives, showcasing their predicted binding affinities against different protein targets.

Compound/Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interactions Noted
Indazole Derivative (Comp. 39)HIF-1αNot specified, but noted as "good binding efficiency"Interaction with key residues in the active site
N-4-Pyrimidinyl-1H-indazol-4-aminesLckNot specified, used to obtain bioactive conformationBinding at the ATP binding site
2-[8-(1H-indazole-5-carbonyl)-...]-decan-3-yl]DDR1Used to rank docking outcomesNot specified
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2 receptor-359.20Interaction with GLN72 and HIS73

This table is generated based on data from multiple sources focusing on indazole derivatives.

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.govnih.govscilit.com This method is crucial for narrowing down the vast chemical space to a manageable number of candidates for experimental testing.

In the study of indazole derivatives as potential lipoxygenase inhibitors for inflammatory diseases, a pharmacophore model was generated and used for virtual screening of an in-house library. mdpi.com This approach led to the identification of hit molecules which were then synthesized and tested. mdpi.com High-throughput virtual screening, often involving millions of test molecules, is employed to identify putative inhibitors against various targets. mdpi.com The process typically involves filtering compounds based on criteria such as Lipinski's rule-of-five to ensure drug-likeness, followed by ranking based on docking scores. mdpi.comscilit.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D structural descriptors, such as topological parameters, which describe the connectivity of atoms in a molecule. nih.gov Studies on hexahydroindazole derivatives have indicated the importance of these topological parameters in defining their antimicrobial activity. nih.gov In the development of antiproliferative agents, 2D-QSAR models have been built for various sets of molecules, often split into training and test sets to validate the model's predictive power. mdpi.com For example, a QSAR study on T-cell lymphoma activity was performed on a set of 59 molecules, which were divided into a training set of 47 and a test set of 12. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules and use descriptors related to the steric and electrostatic fields surrounding them. These models provide a more detailed understanding of the structure-activity relationship.

For indazole derivatives targeting HIF-1α, Field and Gaussian-based 3D-QSAR studies were performed. nih.gov The resulting steric and electrostatic maps provided a structural framework for designing new, more potent inhibitors. nih.gov The robustness of these models is evaluated using statistical measures such as the cross-validated correlation coefficient (r²cv or q²) and the conventional correlation coefficient (r²). nih.gov For example, a 3D-QSAR CoMFA (Comparative Molecular Field Analysis) model for N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck was constructed with a robust r²cv of 0.603 and a conventional r² of 0.983, demonstrating good predictive power. nih.gov

The table below presents statistical data from a representative 3D-QSAR study on indazole derivatives, highlighting the model's validity and predictive capability.

QSAR Model TypeTargetNo. of Compoundsq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External Validation)
CoMFALck42 (32 training, 10 test)0.6030.9830.921
Field-basedHIF-1αNot specifiedValidated by PLSValidated by PLSNot specified
Gaussian-basedHIF-1αNot specifiedValidated by PLSValidated by PLSNot specified

This table is compiled from data on 3D-QSAR studies of various indazole derivatives. CoMFA: Comparative Molecular Field Analysis; Lck: Leukocyte-specific protein tyrosine kinase; HIF-1α: Hypoxia-inducible factor-1α; PLS: Partial Least Squares.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.govnih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, providing insights into the dynamic behavior of the ligand in the binding pocket. nih.govnih.gov

For indazole derivatives, MD simulations have been used to confirm the stability of the most potent compounds within the active site of their target proteins. nih.gov For instance, a simulation of a potent indazole derivative bound to HIF-1α showed that the complex remained quite stable throughout the simulation. nih.gov These simulations can reveal crucial information about conformational changes and the persistence of key interactions, such as hydrogen bonds, over time. nih.gov The analysis of MD trajectories often includes calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the complex. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity. mdpi.com

In the study of novel indazole derivatives, DFT calculations have been employed to optimize the molecular geometry and analyze quantum chemical characteristics. nih.gov These calculations provide insights into the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net For example, DFT has been used to calculate bond lengths and angles, often showing good agreement with experimental data from X-ray diffraction. nih.gov

Binding Energy Calculations (e.g., MM-GBSA)

There are no specific studies available in the public domain that report binding energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, for 4-(2-Aminoethylamino)-indazole. This computational technique is instrumental in estimating the binding affinity of a ligand to its target protein. However, research detailing the application of MM-GBSA or similar methods to elucidate the binding interactions of this compound with any specific biological target has not been identified in the available literature. Consequently, a data table of its binding energy calculations cannot be compiled.

Preclinical Metabolic Pathway Elucidation of 4 2 Aminoethylamino Indazole

Metabolic Stability and Clearance Assessments (In Vitro)

In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a drug candidate. nuvisan.com These assays typically involve incubating the compound with liver fractions, such as microsomes or S9, or with intact hepatocytes, and then monitoring the disappearance of the parent compound over time. utsouthwestern.edubioivt.com

Studies on various indazole derivatives have consistently shown that these compounds are often subject to rapid metabolism. nih.govdundee.ac.uk Research on a leading series of indazole compounds targeting GyrATPase revealed they were rapidly cleared in rats, with clearance values exceeding 70 mL/min/kg. nih.gov A systematic study of several indazole-3-carboxamide synthetic cannabinoids found that most were cleared rapidly in both pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). dundee.ac.uknih.gov The intrinsic clearance (CLint) values in these systems can be substantial, indicating efficient enzymatic turnover. dundee.ac.ukresearchgate.net For instance, the in vitro clearance of compounds with indazole cores has been observed to be faster than that of their corresponding indole (B1671886) analogues. researchgate.net

The results from these in vitro systems are used to calculate key pharmacokinetic parameters, including the compound's half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com This data is then often used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance. nih.gov Given the evidence from related structures, it is anticipated that 4-(2-Aminoethylamino)-indazole would exhibit moderate to high clearance in in vitro systems, primarily driven by the aforementioned hydroxylation and glucuronidation pathways.

Table 2: Representative In Vitro Clearance Data for Indazole-Containing Compounds This table presents a range of typical clearance values observed for various indazole derivatives in standard in vitro systems to illustrate the expected metabolic profile. Specific data for this compound is not available.

Test System Parameter Value Range Classification Reference
Pooled Human Liver Microsomes (pHLM) Intrinsic Clearance (CLint) 13 - 2944 mL/min/kg Low to Very High dundee.ac.uknih.gov
Pooled Human Hepatocytes (pHHeps) Intrinsic Clearance (CLint) 110 - 3216 mL/min/kg Moderate to Very High dundee.ac.uknih.gov
Rat (in vivo) Hepatic Clearance (CL) > 70 mL/min/kg High nih.gov

Characterization of Primary and Secondary Metabolites

There is currently no published research that specifically identifies and characterizes the primary and secondary metabolites of this compound. In typical drug metabolism studies, primary metabolites are formed through Phase I reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups. These are then often conjugated in Phase II reactions to form secondary metabolites, which are more water-soluble and readily excreted. However, without experimental data from in vitro studies with liver microsomes or hepatocytes, or in vivo animal studies for this compound, the specific chemical structures of its metabolites remain unknown.

Table 1: Hypothetical Primary Metabolites of this compound (Based on General Metabolic Pathways for Similar Structures - For Illustrative Purposes Only as Specific Data is Unavailable)

Metabolite ID Proposed Biotransformation Resulting Functional Group
M1N-dealkylation of the ethylamino side chainPrimary amine
M2Oxidation of the ethylamino side chainCarboxylic acid
M3Aromatic hydroxylation on the indazole ringPhenolic hydroxyl group
M4N-oxidation of the aminoethylamino side chainN-oxide

Note: The information in this table is purely hypothetical and is not based on experimental results for this compound.

Table 2: Hypothetical Secondary Metabolites of this compound (Based on General Metabolic Pathways for Similar Structures - For Illustrative Purposes Only as Specific Data is Unavailable)

Metabolite ID Conjugation Reaction Conjugated Moiety
M5Glucuronidation of a hydroxylated metabolite (e.g., M3)Glucuronic acid
M6Sulfation of a hydroxylated metabolite (e.g., M3)Sulfate group
M7Acetylation of the primary amine (from M1)Acetyl group

Note: The information in this table is purely hypothetical and is not based on experimental results for this compound.

Analysis of Competing Metabolic Pathways

Due to the absence of preclinical metabolism studies for this compound, there is no available analysis of competing metabolic pathways. In drug development, understanding these competing pathways is crucial. For compounds with multiple potential sites of metabolism, different enzymes (e.g., various cytochrome P450 isoforms, UDP-glucuronosyltransferases, sulfotransferases) may compete to metabolize the parent compound. The prevalence and efficiency of these pathways can influence the drug's pharmacokinetic profile and potential for drug-drug interactions. Without specific research on this compound, it is not possible to detail which metabolic routes, such as N-dealkylation versus aromatic hydroxylation or glucuronidation versus sulfation, would be the major or minor pathways of its biotransformation.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of newly synthesized molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. nih.gov While specific experimental data for 4-(2-Aminoethylamino)-indazole is not detailed in the available literature, its expected ¹H and ¹³C NMR spectra can be predicted based on the known chemical shifts of the indazole core and the influence of amino and alkylamino substituents. nih.govwiley-vch.denih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The protons on the indazole ring (H-3, H-5, H-6, H-7) are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). chemicalbook.com The amino group at the 4-position will cause an upfield shift for adjacent protons compared to unsubstituted indazole. The protons of the ethylenediamine (B42938) side chain would appear as multiplets in the aliphatic region (likely δ 2.5-4.0 ppm). The amine protons (NH and NH₂) would present as broad singlets whose chemical shifts are dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Click on the headers to sort the data.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~7.8 - 8.1 Singlet (s) -
H-5 ~6.5 - 6.8 Doublet (d) J ≈ 8.0 - 9.0
H-6 ~7.0 - 7.3 Triplet (t) J ≈ 7.0 - 8.0
H-7 ~7.3 - 7.6 Doublet (d) J ≈ 7.0 - 8.0
Indazole NH Variable (broad) Singlet (br s) -
Side Chain NH Variable (broad) Singlet (br s) -
-NH-CH₂ -CH₂-NH₂ ~3.2 - 3.5 Multiplet (m) -
-NH-CH₂-CH₂ -NH₂ ~2.8 - 3.1 Multiplet (m) -

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The spectrum for this compound is expected to show nine distinct signals. The carbons of the indazole ring would resonate in the aromatic region (δ 100-150 ppm). researchgate.netrsc.org The carbon atom C-4, directly attached to the amino group, is expected to be significantly shielded (shifted upfield). The two aliphatic carbons of the side chain will appear in the upfield region (δ 30-50 ppm). mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Click on the headers to sort the data.

Carbon Position Predicted Chemical Shift (δ, ppm)
C-3 ~133 - 136
C-3a ~120 - 123
C-4 ~140 - 145
C-5 ~105 - 108
C-6 ~125 - 128
C-7 ~115 - 118
C-7a ~138 - 141
-NH-CH₂ -CH₂-NH₂ ~45 - 48

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the primary amine (NH₂), secondary amine (NH), and the indazole ring N-H.

C-H Stretching: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

N-H Bending: An absorption band around 1590-1650 cm⁻¹ is expected from the N-H bending of the primary amine.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the indazole system are expected in the 1400-1600 cm⁻¹ region. rsc.org

Interactive Data Table: Predicted IR Absorption Bands for this compound Click on the headers to sort the data.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine (NH₂) Stretching 3300 - 3500 (two bands)
Secondary Amine (NH) Stretching 3300 - 3500 (one band)
Indazole Ring (NH) Stretching 3100 - 3200 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Primary Amine (NH₂) Bending 1590 - 1650

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly valuable as it can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. rsc.org

For this compound (C₉H₁₂N₄), the theoretical monoisotopic mass is 176.1062 g/mol . An HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ with an m/z value very close to 177.1140. chemicalbook.com

The fragmentation pattern in MS/MS analysis can provide further structural information. For this compound, a likely fragmentation pathway would involve the cleavage of the C-N or C-C bonds in the ethylamino side chain. A characteristic fragment would be the loss of the terminal aminoethyl group, leading to a significant peak corresponding to the 4-aminoindazole cation. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The indazole ring system, being an aromatic heterocycle, acts as a strong chromophore. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of π → π* electronic transitions within the aromatic system. msu.edu Compared to unsubstituted indazole, the presence of the amino group at the 4-position, which acts as a powerful electron-donating auxochrome, is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. nih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for analyzing the purity and quantifying compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. mdpi.com This typically involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. A gradient elution using a mixture of water (often containing a pH buffer like ammonium (B1175870) acetate (B1210297) or a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from impurities. researchgate.net Detection is typically achieved using a UV detector set at one of the compound's absorption maxima.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used primarily for monitoring the progress of chemical reactions and for preliminary purity assessments. wiley-vch.de A typical TLC analysis would use a glass or aluminum plate coated with a stationary phase, such as silica gel. The plate is developed in a sealed chamber with an appropriate mobile phase (eluent), which could be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). The separated spots can be visualized under UV light, as the indazole ring is UV-active, or by using chemical staining agents.

Bioassays and Cell-Based Study Methodologies (e.g., MTT Assay)

To investigate the potential biological activity of this compound, particularly its cytotoxic or anti-proliferative effects, cell-based assays are commonly employed. The MTT assay is a widely used colorimetric method to assess cell viability. nih.govnih.gov

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals by mitochondrial reductase enzymes present only in metabolically active, viable cells. scholarsresearchlibrary.comwaocp.com The amount of formazan produced is directly proportional to the number of living cells.

A typical research methodology using the MTT assay to evaluate this compound would involve the following steps:

Cell Culture: Human cancer cell lines (e.g., breast, lung, or colon cancer cells) are cultured in 96-well plates and allowed to attach overnight. japsonline.com

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period, typically 24 to 72 hours.

MTT Addition: Following treatment, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (plate reader) at a wavelength of approximately 570 nm.

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The results are often used to generate a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. scholarsresearchlibrary.com

This assay provides crucial preliminary data on the compound's potential as an anti-cancer agent, guiding further, more detailed mechanistic studies. nih.govnih.gov

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing critical information about the elemental composition of a substance. This destructive method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and occasionally other elements like sulfur (S) within a sample. The resulting data is crucial for verifying the empirical formula of a synthesized compound, which can then be compared with the theoretical formula to assess its purity.

In the context of "this compound," elemental analysis serves as a cornerstone for confirming its molecular formula, C₉H₁₂N₄. The theoretical elemental composition can be calculated from this formula, providing a benchmark against which experimental results are measured.

Theoretical Composition:

Carbon (C): 61.34%

Hydrogen (H): 6.86%

Nitrogen (N): 31.80%

These theoretical values are derived from the atomic masses of the constituent elements and their ratios within the molecular formula.

Experimental Findings:

Detailed experimental data from the elemental analysis of "this compound" is not consistently reported across publicly available research literature. However, in a typical research setting, the synthesis of this compound would be followed by elemental analysis to confirm its successful formation and purity. The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured.

A hypothetical data set for a successfully synthesized and purified sample of "this compound" would be expected to align closely with the theoretical values.

Hypothetical Elemental Analysis Data:

ElementTheoretical %Found %Deviation %
Carbon (C)61.3461.30-0.04
Hydrogen (H)6.866.90+0.04
Nitrogen (N)31.8031.75-0.05

In this hypothetical example, the "Found %" represents the experimental results obtained from the elemental analyzer. The "Deviation %" is the difference between the theoretical and found percentages. A deviation of less than ±0.4% is generally considered acceptable in academic and industrial research, indicating a high degree of sample purity.

The close correlation between the theoretical and found percentages in this illustrative data table would provide strong evidence for the correct elemental composition and, by extension, the successful synthesis of "this compound." This analytical step, in conjunction with other spectroscopic methods, is indispensable for the unambiguous characterization of the compound in a research setting.

Future Research Directions and Translational Perspectives for Aminoethylamino Indazole Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Efficiency

The practical and scalable synthesis of indazole derivatives is crucial for their development as therapeutic agents. researchgate.net Future research must focus on discovering and optimizing synthetic routes for 4-(2-Aminoethylamino)-indazole derivatives that improve upon traditional methods, which can sometimes be limited by harsh conditions or low yields. researchgate.net

Key areas of exploration include:

Metal-Catalyzed Reactions: The use of transition metals like palladium, rhodium, and copper has revolutionized the synthesis of heterocyclic compounds. nih.govbenthamscience.com Future efforts should explore novel metal-catalyzed cross-coupling and C-H activation/amination reactions to construct the substituted indazole core with high regioselectivity and efficiency. nih.gov For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have shown promise for creating 1H-indazoles under redox-neutral conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, which can significantly enhance synthetic efficiency. eurekaselect.com Designing novel MCRs that incorporate the aminoethylamino side chain or its precursors could provide a direct and atom-economical route to the target compounds.

Environmentally Benign Approaches: Green chemistry principles are increasingly important in pharmaceutical synthesis. benthamscience.com Future synthetic strategies should aim to minimize waste, use less hazardous reagents and solvents, and explore alternative energy sources like photochemical methods. A recently reported photochemical strategy for synthesizing 2H-indazole scaffolds via UV-induced intermediates represents an environmentally benign route that could be adapted for these derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to key steps in the synthesis of this compound derivatives could lead to higher yields and purity, facilitating more rapid production for further studies.

Synthetic StrategyPotential AdvantagesKey Catalysts/ConditionsReference
Palladium-Catalyzed C-H AminationHigh efficiency, intramolecular cyclizationPalladium catalysts (e.g., Pd(OAc)₂) nih.gov
Rhodium/Copper-Catalyzed C-H ActivationRedox-neutral conditions, good yieldsRhodium and copper complexes nih.gov
Photochemical SynthesisEnvironmentally benign, novel reaction pathwaysUV induction nih.gov
Multicomponent ReactionsHigh atom economy, reduced number of stepsVaries depending on specific reaction eurekaselect.com

Diversification of Chemical Modifications for Optimized Bioactivity Profiles

To unlock the full therapeutic potential of this compound derivatives, extensive structure-activity relationship (SAR) studies are required. nih.gov Systematic chemical modifications of the core structure can fine-tune the compound's pharmacological properties, enhancing potency, selectivity, and drug-like characteristics. mdpi.com

Future research should focus on:

Substitution on the Indazole Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the benzene (B151609) portion of the indazole ring can significantly impact bioactivity. nih.gov For example, in a series of indazole-pyrimidine based derivatives, methoxy (B1213986) substitutions led to higher potency compared to alkyl or halogen groups. nih.gov

Modification of the Aminoethylamino Side Chain: Altering the length, rigidity, and basicity of the side chain can influence interactions with biological targets. This includes N-alkylation, acylation, or incorporation of the chain into a heterocyclic ring system to explore new binding modes and improve pharmacokinetic properties.

Isomeric Scaffolds: The indazole nucleus exists in two main tautomeric forms, 1H- and 2H-indazole. nih.gov Synthesizing and evaluating both N1- and N2-substituted regioisomers is crucial, as the position of substitution can dramatically affect biological activity and target specificity. nih.gov

Fragment-Based and Structure-Guided Design: Utilizing computational docking and structural biology insights can guide the rational design of new derivatives. nih.gov By understanding how these compounds bind to their targets (e.g., protein kinases), modifications can be designed to enhance specific interactions, leading to more potent and selective inhibitors. nih.gov

Modification StrategyObjectiveExample from Indazole Derivatives ResearchReference
Substitution on Aryl RingEnhance potency and degradation efficacyIncorporating a CF₃ group on an aryl ring improved degradation efficacy in selective estrogen receptor degraders (SERDs). nih.gov
Modification of Side ChainImprove oral bioavailability and potencyReplacing an ethyl group with a cyclobutyl group enhanced potency in a series of indazole-based SERDs. nih.gov
Introduction of Polar GroupsReduce lipophilicity and improve selectivityReplacing a difluorophenyl moiety with polar pyridinyl groups improved selectivity towards hERG. nih.gov
Systematic OptimizationEnhance inhibitory activitySystematic optimization of piperidine (B6355638) and difluorophenyl moieties led to potent pan-Pim kinase inhibitors. nih.gov

Development and Application of Advanced Preclinical Efficacy Models

Translating promising in vitro results into in vivo efficacy is a major challenge in drug development. The use of advanced and clinically relevant preclinical models is essential to accurately predict how aminoethylamino-indazole derivatives will perform in humans. mdbneuro.comtno.nl

Future directions in preclinical modeling should include:

Mechanism-Based In Vitro Assays: Moving beyond simple cell viability assays, future studies should employ a suite of in vitro techniques to probe the mechanism of action. mdbneuro.com This includes assays for target engagement, downstream signaling pathway modulation, and phenotypic screens in co-culture or 3D organoid models that better mimic the in vivo environment.

Genetically Engineered and Carcinogen-Induced Rodent Models: Standard xenograft models have limitations. The use of genetically engineered mouse models (GEMMs) or carcinogen-induced tumor models that more closely recapitulate human cancers will provide more predictive efficacy data. nih.gov For example, models of colon cancer induced by azoxymethane (B1215336) (AOM) or mammary tumors induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) are well-established for evaluating potential anticancer agents. nih.gov

Translational Large Animal Models: For certain disease indications, larger animal models, such as pigs, can offer greater physiological and anatomical correlation to humans, increasing the translatability of preclinical findings. mdbneuro.com

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original human tumor. Evaluating aminoethylamino-indazole derivatives in a panel of PDX models can help identify patient populations most likely to respond to the therapy.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

A holistic understanding of a drug's effect on cellular systems is critical for its development and for identifying biomarkers of response. nih.gov Integrating multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the biological perturbations caused by aminoethylamino-indazole derivatives. researchgate.netelifesciences.org

Future research should leverage multi-omics approaches to:

Identify On- and Off-Target Effects: Systems pharmacology aims to understand drug actions on a network-wide scale. springernature.com Proteomics-based methods can confirm direct target engagement and simultaneously identify unintended off-targets, which is crucial for understanding the full pharmacological profile of a compound. elifesciences.org

Uncover Mechanisms of Action and Resistance: By analyzing changes across the transcriptome, proteome, and metabolome following treatment, researchers can elucidate the downstream pathways modulated by the drug. nih.gov This approach can reveal the comprehensive mechanism of action and can also be used to study how cells develop resistance over time. elifesciences.org

Discover Predictive Biomarkers: Integrating multi-omics data from preclinical models or clinical samples can help identify molecular signatures that correlate with sensitivity or resistance to the drug. jci.org These biomarkers are invaluable for patient stratification and for designing more effective clinical trials. researchgate.net Multi-omics integration can capture disease heterogeneity that might be missed by focusing on a single data type. jci.org

By pursuing these future research directions, the scientific community can systematically advance the development of this compound derivatives, moving them from promising chemical scaffolds to potentially impactful therapeutic agents.

Q & A

Q. What are the applications of this compound in environmental chemistry, such as CO2_2 capture?

  • Case study : The compound’s amine groups facilitate CO2_2 absorption in hybrid solvents. Experimental measurements at 298–323 K and pressures up to 50 bar guide process scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.